M2698

p70S6K inhibition ATP-competitive inhibitor biochemical potency

M2698 (also known as MSC2363318A, rupitasertib, or DIACC3010) is a synthetic small molecule that functions as an orally bioavailable, ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and the serine/threonine kinases Akt1 and Akt3. It is being developed for the treatment of cancers characterized by dysregulation of the PI3K/Akt/mTOR (PAM) signaling pathway, which occurs in approximately 30% of human malignancies.

Molecular Formula C21H19ClF3N5O
Molecular Weight 449.9 g/mol
CAS No. 1379545-95-5
Cat. No. B608790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM2698
CAS1379545-95-5
SynonymsM2698;  M-2698;  M 2698;  MSC-2363318A;  MSC 2363318A;  MSC2363318A.
Molecular FormulaC21H19ClF3N5O
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESC1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N
InChIInChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1
InChIKeyHXAUJHZZPCBFPN-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M2698 (CAS 1379545-95-5): Potent, Selective Dual p70S6K/Akt Inhibitor for PAM Pathway-Driven Oncology Research


M2698 (also known as MSC2363318A, rupitasertib, or DIACC3010) is a synthetic small molecule that functions as an orally bioavailable, ATP-competitive dual inhibitor of p70S6 kinase (p70S6K) and the serine/threonine kinases Akt1 and Akt3 [1]. It is being developed for the treatment of cancers characterized by dysregulation of the PI3K/Akt/mTOR (PAM) signaling pathway, which occurs in approximately 30% of human malignancies [2]. M2698 is distinguished by its ability to simultaneously inhibit p70S6K and Akt, thereby providing potent blockade of PAM pathway signaling while also mitigating the compensatory Akt feedback loop that limits the efficacy of mTORC1 inhibitors [2].

Why p70S6K-Only or Pan-Akt Inhibitors Cannot Substitute for M2698 in PAM Pathway-Dependent Models


Generic substitution with single-target p70S6K inhibitors (e.g., LY2584702, PF-4708671) or pan-Akt inhibitors is not scientifically valid due to M2698's unique dual-targeting mechanism. Selective p70S6K inhibition alone triggers a compensatory feedback loop that hyperactivates Akt, a critical escape mechanism in tumors resistant to standard therapies [1]. Conversely, M2698 is designed to inhibit p70S6K for potent pathway blockade while simultaneously targeting Akt1/3 to neutralize this feedback-driven resistance [1]. This dual inhibition is further differentiated by its selectivity profile, sparing Akt2 and significantly reducing off-target effects compared to pan-Akt inhibitors [2].

Quantitative Comparative Evidence for M2698 vs. p70S6K and Akt Inhibitor Alternatives


M2698 Demonstrates Higher Potency vs. LY2584702 and PF-4708671 in Biochemical p70S6K Assays

In cell-free biochemical assays, M2698 inhibits p70S6K with an IC50 of 1 nM [1]. This represents a 4-fold higher potency compared to the p70S6K-selective inhibitor LY2584702, which has a reported IC50 of 4 nM in the same assay format , and a 20-fold improvement in Ki over PF-4708671, the first S6K1-specific inhibitor, which has a Ki of 20 nM [2].

p70S6K inhibition ATP-competitive inhibitor biochemical potency

M2698 Exhibits High Kinome Selectivity with Only 2.3% of Kinases Inhibited Within 10-Fold of p70S6K

M2698 was profiled against a broad panel of 264 kinases. Only 6 kinases (2.3%) were inhibited with an IC50 within 10-fold of its p70S6K IC50, demonstrating a relatively clean selectivity profile [1]. This contrasts with the more promiscuous inhibition patterns often observed with early-generation ATP-competitive kinase inhibitors and underscores its design for target-specific action.

kinase selectivity off-target activity profiling

M2698 Provides >170-Fold Selectivity Over Aurora B Kinase, a Key Mitotic Regulator

M2698 is selective for p70S6K and Akt1 over Aurora B kinase, with an IC50 of 170 nM for Aurora B compared to 1 nM for p70S6K [1]. This >170-fold selectivity window is important because Aurora B is a critical regulator of mitosis, and its inhibition can lead to polyploidy and cytotoxicity, which would be an undesirable off-target effect in a PAM pathway-targeted therapy [1].

Aurora B kinase mitotic kinase selectivity window

M2698 Achieves 4-Fold Higher Brain Tumor Exposure Compared to Non-Diseased Brain Tissue

Following oral administration in rodents, M2698 effectively crossed the blood-brain barrier. Notably, its concentration in brain tumor tissue was 4-fold higher than in the surrounding non-diseased brain tissue [1]. This differential accumulation in tumor tissue is a rare and valuable property among kinase inhibitors, which are typically restricted by the blood-brain barrier, and positions M2698 as a potential tool for CNS malignancies [1].

blood-brain barrier CNS penetration glioblastoma

M2698 Shows Preclinical Tumor Regression at 30 mg/kg in PAM Pathway-Altered Breast Cancer Xenografts

In a mouse xenograft model of triple-negative breast cancer (MDA-MB-468), oral administration of M2698 at 30 mg/kg/day resulted in tumor regression, whereas lower doses (10 mg/kg) produced tumor stasis or slower growth [1]. This demonstrates a clear dose-response relationship for in vivo efficacy. In contrast, the p70S6K-selective inhibitor LY2584702 has been reported to primarily induce tumor growth inhibition rather than regression in preclinical models .

xenograft model tumor regression in vivo efficacy

M2698 Combined with Trastuzumab or Tamoxifen Demonstrates Activity in Patients with Multi-Therapy Resistant Breast Cancer

In a Phase 1 clinical trial (NCT01971515), M2698 was evaluated in patients with advanced solid tumors. Notably, when combined with trastuzumab or tamoxifen, M2698 demonstrated antitumor activity in patients with advanced breast cancer that had progressed despite multiple prior standard therapies [1]. This clinical observation supports the preclinical hypothesis that dual p70S6K/Akt inhibition can overcome PAM pathway-mediated resistance, a feature not observed with single-agent p70S6K inhibitors in similar patient populations [1].

treatment resistance combination therapy clinical trial

Key Research and Industrial Application Scenarios for M2698 Based on Differentiated Evidence


Preclinical Development of Brain-Penetrant Therapies for Glioblastoma and CNS Metastases

Given its proven ability to cross the blood-brain barrier and achieve a 4-fold higher concentration in brain tumor tissue compared to normal brain [1], M2698 is a strong candidate for preclinical research programs focused on CNS malignancies. It can serve as a tool compound to study the impact of dual p70S6K/Akt inhibition in orthotopic glioblastoma models, as demonstrated by its ability to reduce brain tumor burden and prolong survival in U251 glioblastoma-bearing mice [1].

Investigating Mechanisms of Resistance in PAM Pathway-Dependent Tumors

M2698's unique dual-targeting mechanism, which simultaneously blocks p70S6K and mitigates the compensatory Akt feedback loop [2], makes it an invaluable reagent for studying resistance mechanisms. Researchers can use M2698 to interrogate models of acquired resistance to mTOR inhibitors or endocrine therapies, as its clinical activity was specifically noted in combination with trastuzumab or tamoxifen in patients resistant to multiple prior therapies [2].

Kinase Selectivity Profiling and Off-Target Assessment in Cellular Assays

With its well-characterized selectivity profile (only 6 out of 264 kinases inhibited within 10x of its p70S6K IC50) and a large window over Aurora B kinase (>170-fold) [3], M2698 serves as a selective probe for dissecting PAM pathway-specific biology. It can be used in comparative studies with less selective pan-Akt or p70S6K inhibitors to attribute observed phenotypic changes specifically to dual p70S6K/Akt1/3 inhibition, minimizing confounding off-target effects [3].

In Vivo Efficacy Studies in PIK3CA-Mutant or PTEN-Deficient Xenograft Models

M2698 has demonstrated robust, dose-dependent tumor growth inhibition and regression in PAM pathway-dysregulated models, including triple-negative (MDA-MB-468) and HER2-expressing (MDA-MB-453, JIMT-1) breast cancer xenografts [1]. It is therefore a suitable compound for validating therapeutic hypotheses in a wide range of solid tumor xenograft or PDX models characterized by PIK3CA mutations, PTEN loss, or other PAM pathway genomic alterations [1].

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